molecular formula C25H19N B2434942 2,4-Diphenyl-5H,6H-benzo[h]quinoline CAS No. 67913-78-4

2,4-Diphenyl-5H,6H-benzo[h]quinoline

Cat. No.: B2434942
CAS No.: 67913-78-4
M. Wt: 333.434
InChI Key: KUUGMPRCLPUABA-UHFFFAOYSA-N
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Description

2,4-Diphenyl-5H,6H-benzo[h]quinoline is a synthetic organic compound belonging to the benzo[h]quinoline class, a planar polyaromatic structure that is of significant interest in medicinal chemistry and anticancer research . Its core structure is closely related to derivatives that have been specifically designed as potential chemotherapeutic agents . The primary research value of this compound and its analogues lies in their mechanism of action as DNA-intercalating agents and topoisomerase IIα (topo IIα) poisons . Topoisomerase II is a crucial enzyme for DNA metabolism, replication, and repair, making it a validated target for cancer treatment . Compounds that act as topo IIα poisons stabilize a covalent complex between the enzyme and DNA, leading to permanent DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells . Structure-activity relationship (SAR) studies on similar 5,6-dihydrobenzo[h]quinoline derivatives indicate that the diphenyl substitution at the 2 and 4 positions of the central quinoline ring is a key structural feature for potent topo IIα inhibitory and anti-proliferative activity . Researchers are exploring these compounds for their cytotoxic efficacy against various human cancer cell lines. In vitro studies on closely related molecules have demonstrated promising anti-proliferation activity, particularly in models of colorectal adenocarcinoma and cervical cancer . The planar benzo[h]quinoline scaffold facilitates intercalation between DNA base pairs, while specific substituents on the phenyl rings can be modified to optimize binding affinity, potency, and selectivity . This compound is intended for research purposes only, strictly for use in laboratory studies to investigate cancer biology, enzyme inhibition mechanisms, and the development of novel anticancer agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diphenyl-5,6-dihydrobenzo[h]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,17H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUGMPRCLPUABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Compound: 2,4 Diphenyl 5h,6h Benzo H Quinoline

Synthesis and Characterization

Detailed experimental data for the synthesis and characterization of this compound is not extensively reported in publicly available literature. However, the synthetic route to its core structure can be inferred from the preparation of its derivatives, such as 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines. nih.gov The general approach involves a multi-component reaction, which is a common strategy for the efficient synthesis of complex heterocyclic molecules.

A plausible synthetic pathway would likely involve the condensation of a suitable aminotetralone precursor with a diketone or a related species, followed by the introduction of the phenyl groups at the 2 and 4 positions of the quinoline (B57606) ring. The final step would be the aromatization of the newly formed pyridine (B92270) ring.

Table 1: Basic Properties of 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline

PropertyValue
CAS Number 67913-78-4
Molecular Formula C25H19N
Molecular Weight 333.43 g/mol

This data is based on information from chemical suppliers and databases.

Physicochemical Properties

Research Findings and Applications

Direct research focusing solely on this compound is limited. However, the significance of this core structure is highlighted by the investigation of its derivatives as potential therapeutic agents.

A notable study focused on a series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives as potential anticancer agents. nih.gov These compounds were evaluated for their ability to inhibit topoisomerase IIα and their cytotoxicity against various human cancer cell lines. nih.gov The findings from this research underscore the potential of the 2,4-diphenyl-5,6-dihydrobenzo[h]quinoline scaffold as a promising framework for the design of new anticancer drugs. The study revealed that the mode of action for these derivatives involves DNA intercalation and poisoning of the topoisomerase IIα enzyme. nih.gov

Table 2: Investigated Biological Activity of 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline Derivatives

Derivative ClassInvestigated ActivityKey FindingsReference
2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-aminesAnticancer, Topoisomerase IIα inhibitionShowed potent inhibitory activity against topoisomerase IIα and cytotoxicity in human cancer cell lines. nih.gov

It is important to note that these findings pertain to derivatives of this compound and not the parent compound itself. The research, however, strongly suggests that the core 2,4-diphenyl-5,6-dihydrobenzo[h]quinoline structure is a valuable pharmacophore for further drug discovery and development efforts in the field of oncology.

Synthetic Routes to this compound and Its Analogs

The synthesis of this compound and related benzo[h]quinoline derivatives is a significant area of research due to their potential applications. Various synthetic methodologies have been developed to construct this heterocyclic scaffold, focusing on the efficient formation of carbon-nitrogen and carbon-carbon bonds. These strategies include one-pot multi-component reactions, photochemical annulations, catalytic cyclizations, and microwave-assisted protocols.

Reaction Mechanisms and Chemical Transformations

Proposed Reaction Pathways and Intermediate Species in Benzo[h]quinoline (B1196314) Formation

The construction of the benzo[h]quinoline skeleton can be achieved through several synthetic routes, each involving distinct reaction pathways and intermediate species. One prominent method involves a cascade reaction initiated by the nucleophilic attack of an amine on a suitable precursor. For instance, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene yields precursors for 2,3,4-trisubstituted benzo[h]quinolines. nih.gov The key step in this synthesis is a cyclization reaction. nih.gov

A proposed mechanism for a cascade reaction leading to a benzo[h]quinoline derivative begins with the formation of an (E,E)-imine intermediate from a diene precursor through enamine-imine tautomerization. nih.gov Subsequent intramolecular electrocyclization of this imine is thought to form a transient intermediate, which then undergoes further transformations to yield the final benzo[h]quinoline product. nih.gov The formation of benzo[h]quinolines in this manner can be carried out as a one-pot reaction or in a two-step process where an intermediate is isolated. nih.gov The two-step approach has been shown to produce higher yields. nih.gov

Another efficient approach is the lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction of benzonitriles and diynones, which forms new carbon-carbon and carbon-nitrogen bonds to construct the functionalized benzo[h]quinoline scaffold in high yields. researchgate.net Additionally, new series of functionalized 2,4-diphenylquinolines have been prepared through a cycloaddition-aromatization process involving arylamines, substituted benzaldehydes, and phenylacetylene, promoted by acid catalysts under microwave irradiation. rsc.org

Several other methods for the synthesis of substituted benzo[h]quinolines have been reported, including:

Intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid. nih.gov

Ultraviolet light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines. nih.gov

Heterocyclization of naphthalen-1-amine with lithium enolates of 2-(fluoroacetyl)cycloalkanones. nih.gov

Intramolecular Cyclization and Rearrangement Processes within Benzo[h]quinoline Systems

Intramolecular cyclization is a fundamental process in the synthesis of the benzo[h]quinoline core. nih.gov As mentioned previously, the intramolecular electrocyclization of an imine intermediate is a key step in certain cascade reactions leading to benzo[h]quinolines. nih.gov This process involves the formation of a new ring through the rearrangement of π-electrons within the molecule.

Furthermore, visible light-promoted intramolecular ortho-cyclization of 2-aryl-3-(organylethynyl)pyridines represents another effective method for synthesizing benzo[h]quinoline derivatives. researchgate.netresearchgate.net This reaction is facilitated by radical organochalcogen species. researchgate.net The choice between transition metal or Brønsted acid catalysis for the cycloisomerization of 3-alkynyl-2-arylpyridines is dependent on the substituent at the triple bond, with trifluoromethanesulfonic acid inducing nearly quantitative cyclization of an o-aryl(phenylethynyl) fragment. researchgate.net

Derivatization and Functionalization Strategies of the Core Benzo[h]quinoline Framework

The development of methods for the regioselective functionalization of the quinoline (B57606) scaffold is of significant importance for creating libraries of compounds with diverse biological activities. mdpi.com Direct C-H functionalization using transition metal catalysis has emerged as a particularly attractive and sustainable strategy. mdpi.com

The introduction of aromatic and heteroaromatic substituents onto the benzo[h]quinoline core can significantly influence its chemical and biological properties. One approach involves the synthesis of highly functionalized benzo[h]quinolines by reacting 6-aryl-4-sec.amino-2-oxo-2H-pyran-3-carbonitriles with α-naphthalenamine in the presence of phosphorus oxychloride. nih.gov This method allows for the incorporation of various aryl groups.

Palladium-catalyzed cross-coupling reactions are also powerful tools for introducing aromatic and heteroaromatic moieties. For instance, the C2 heteroarylation of quinoline N-oxide can be achieved through coupling with indole, promoted by a palladium catalyst and a silver carbonate oxidant. mdpi.com Similarly, palladium-catalyzed decarboxylative coupling of quinoline N-oxide with benzo[b]thiophene- and benzofuran-2-carboxylic acids provides the corresponding C2-heteroarylated derivatives. mdpi.com

Modifications at the nitrogen atom of the quinoline ring and the fused rings are crucial for fine-tuning the properties of benzo[h]quinoline derivatives. Quaternization of the nitrogen heterocycle is a common first step in derivatization, often followed by reactions such as [3+2] dipolar cycloaddition to introduce further complexity. nih.gov

The substituents on the benzo[h]quinoline core can also be selectively transformed. For example, a sulfoxide (B87167) group can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of both sulfur and nitrogen-based substituents. nih.gov This is typically achieved through an addition-elimination mechanism. nih.gov Furthermore, the development of novel 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines containing various amino groups, as well as hydroxyphenyl and fluorine functionalities, highlights the potential for modification at the fused ring system to create compounds with specific biological activities. nih.gov The synthesis of these derivatives often involves reacting Morita-Baylis-Hillman acetates with primary amines. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Benzo[h]quinoline (B1196314) Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of benzo[h]quinoline derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon atoms of the phenyl and benzo[h]quinoline rings resonate in the downfield region (δ 120-160 ppm), with quaternary carbons often showing distinct chemical shifts. The aliphatic carbons of the 5,6-dihydro moiety would appear much further upfield. The interpretation of ¹³C NMR spectra is crucial for confirming the carbon skeleton of the molecule. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals and confirm the connectivity within the complex ring system.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Related Quinoline (B57606) Structures.
TechniqueObserved FeaturesTypical Chemical Shift (δ ppm)Reference
¹H NMRAromatic Protons (quinoline/phenyl)7.0 - 9.5 mdpi.com
¹H NMRAliphatic Protons (-CH₂-CH₂-)~2.5 - 3.5 researchgate.net
¹³C NMRAromatic Carbons (C=C, C=N)120 - 160 researchgate.netnih.gov
¹³C NMRAliphatic Carbons (-CH₂-)~25 - 40 nih.gov

Infrared (IR) and Mass Spectrometry (MS) Applications in Compound Verification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to confirm the synthesis and verify the identity of 2,4-Diphenyl-5H,6H-benzo[h]quinoline.

IR spectroscopy is used to identify the presence of specific functional groups and bonds within the molecule. The spectrum of a benzo[h]quinoline derivative would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydro portion would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations from the aromatic and quinoline rings produce a series of sharp bands in the 1500-1650 cm⁻¹ region. nih.govresearchgate.net The absence of significant absorption in the N-H region (around 3300-3500 cm⁻¹) would confirm the fully substituted nature of the quinoline nitrogen.

Mass spectrometry provides the exact molecular weight and offers clues to the molecular structure through fragmentation analysis. High-resolution mass spectrometry (HR-MS) can determine the molecular formula of the title compound with high accuracy. mdpi.com The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of C₂₅H₁₉N (333.43 g/mol ). The fragmentation pattern can help to confirm the presence of the diphenyl and benzoquinoline moieties.

Table 2: Characteristic Spectroscopic Data for Compound Verification.
TechniqueFeatureExpected Value / RegionReference
IR SpectroscopyAromatic C-H Stretch> 3000 cm⁻¹ nih.gov
IR SpectroscopyAliphatic C-H Stretch< 3000 cm⁻¹ researchgate.net
IR SpectroscopyAromatic C=C and C=N Stretch1500 - 1650 cm⁻¹ nih.govresearchgate.net
Mass SpectrometryMolecular Ion Peak (M⁺) for C₂₅H₁₉Nm/z ≈ 333.15 nih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for unambiguously determining the solid-state molecular structure of a compound. scielo.org.za This method provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For a molecule like this compound, SC-XRD would confirm the connectivity and reveal the conformation of the entire molecule. Of particular interest is the planarity of the benzo[h]quinoline system and the dihedral angles between this core and the two phenyl substituents at positions 2 and 4. In a related structure, 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline, the dihedral angle between the benzo[h]quinoline system and the phenyl group at position 4 was found to be 67.11(4)°. nih.gov This significant twist is due to steric hindrance. A similar non-coplanar arrangement would be expected for the title compound.

Furthermore, SC-XRD analysis elucidates the crystal packing, revealing intermolecular interactions such as van der Waals forces, π-π stacking, and C-H···π interactions that stabilize the crystal lattice. nih.govchemmethod.com These interactions are crucial for understanding the solid-state properties of the material. The analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions.

Table 3: Representative Crystallographic Data for a Related Benzo[h]quinoline Derivative.
ParameterDescriptionExample ValueReference
Crystal SystemThe symmetry system of the crystal lattice.Triclinic, Monoclinic, etc. mdpi.com
Space GroupDescribes the symmetry of the unit cell.e.g., P-1, P2₁/c chemmethod.commdpi.com
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.Compound-specific mdpi.com
Dihedral AnglesAngle between planes (e.g., quinoline and phenyl rings).e.g., 67.11(4)° nih.gov
Intermolecular InteractionsForces stabilizing the crystal packing.C-H···π, π-π stacking nih.gov
Data based on 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline and other related structures.

Computational and Theoretical Investigations on Molecular Structure and Properties

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the molecular geometry of organic molecules, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. researchgate.net For derivatives of quinoline (B57606) and benzo[h]quinoline (B1196314), DFT calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles. dergipark.org.tr These calculations confirm that while the fused benzo[h]quinoline core is nearly planar, substituent groups can be oriented out of this plane. ekb.eg The resulting optimized structure is crucial for the accurate prediction of other molecular properties. researchgate.net

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. For quinoline and related heterocyclic systems, the hybrid functional B3LYP (Becke's three-parameter Lee-Yang-Parr) is widely employed due to its balance of accuracy and computational efficiency. nih.govresearchgate.netdergipark.org.tr This functional is often paired with Pople-style basis sets, such as 6-31G or the more extensive 6-311++G(d,p), which include polarization and diffuse functions to better describe the electron distribution, particularly in heteroatoms and for anionic species. nih.govdergipark.org.trekb.eg The selection of a specific functional and basis set combination is a critical step in ensuring the reliability of the computational results. ekb.eg

MethodFunctionalBasis SetApplication in Related Studies
DFTB3LYP6-31G' (d,p)Predicting absorption spectra and electronic properties of quinoline derivatives. nih.gov
DFTB3LYP6-31++G(d,p)Investigating molecular geometry and vibrational frequencies of methylquinolines. researchgate.net
DFTB3LYP6-311++G(d,p)Analyzing orbital interactions and electrostatic potential of a methyl 5,6-dihydro benzo[h]quinoline derivative. dergipark.org.tr
TD-DFTB3LYP6-311++G(d,p)Calculating electronic absorption spectra of 4H-benzo[h]chromene derivatives. ekb.eg

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. wikipedia.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For quinoline derivatives, the HOMO is typically distributed over the π-conjugated system, while the LUMO's distribution can vary depending on the substituents. researchgate.netmdpi.com In the case of 2,4-Diphenyl-5H,6H-benzo[h]quinoline, the extensive π-system encompassing the benzo[h]quinoline core and the two phenyl rings would be expected to have a significant influence on the FMOs. The electron density of the HOMO is likely localized across the fused aromatic rings, while the LUMO may be distributed over the entire conjugated framework. sapub.org The energy gap for such conjugated systems is expected to be relatively low, indicating potential for high chemical reactivity and charge transfer capabilities. mdpi.com

ParameterDescriptionSignificance for Benzo[h]quinoline Systems
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons. A lower ELUMO indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays different potential values on the electron density surface, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. dergipark.org.trnih.gov

For a molecule like this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons. dergipark.org.tr This region would be the primary site for protonation and interactions with electrophiles. Conversely, positive potentials are typically found around the hydrogen atoms, particularly those of the partially saturated 5H,6H-ring. dergipark.org.tr This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into the molecule's biological recognition processes. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. ucf.edunih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). ekb.eg Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net

The structural features of this compound, such as its extended π-conjugated system and the inherent asymmetry of the heterocyclic nucleus, suggest it may possess significant NLO properties. ekb.eg The delocalization of π-electrons across the fused rings and phenyl substituents can lead to a large molecular dipole moment and high polarizability, which are prerequisites for a strong NLO response. Theoretical calculations on similar chromene and quinoline derivatives have demonstrated that such extended conjugated systems often exhibit promising NLO characteristics. ekb.egmdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among bonds. It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net This analysis transforms the complex molecular wavefunctions into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. bohrium.com

In the context of this compound, NBO analysis can quantify the stability arising from electron delocalization within the π-system. Key interactions would include π → π* transitions within the aromatic rings and n → π* transitions involving the nitrogen lone pair (n) and the antibonding π* orbitals of the quinoline ring. dergipark.org.tr The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their significance. For instance, in a related dihydro benzo[h]quinoline derivative, significant stabilization was attributed to interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent carbon-carbon bonds. dergipark.org.tr

Donor NBOAcceptor NBOInteraction TypeSignificance in Benzo[h]quinoline Systems
LP(N)π(C-C)n → πRepresents the delocalization of the nitrogen lone pair into the aromatic system, contributing to resonance stabilization. dergipark.org.tr
π(C-C)π(C-C)π → πIndicates π-electron delocalization across the fused rings and phenyl substituents, crucial for aromaticity and electronic properties. dergipark.org.tr
σ(C-H)σ(C-C)σ → σRepresents hyperconjugative interactions that contribute to the overall stability of the molecular framework.

Molecular Dynamics and Docking Simulations for Structural Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein (receptor). d-nb.infonih.gov Molecular docking predicts the preferred binding orientation and affinity of a ligand within the active site of a protein. ekb.eg Following docking, MD simulations are often performed to assess the stability of the ligand-protein complex over time, providing a dynamic view of the interactions. rsc.org

Derivatives of diphenylquinoline and dihydrobenzo(h)quinoline have been investigated as potential inhibitors for various biological targets. For example, docking studies have shown that 2,4-diphenylquinoline (B373748) derivatives can exhibit high binding affinity for the KDM4B protein, an important target in prostate cancer research. rsc.org Similarly, derivatives of 2,4-diphenyl-5,6-dihydrobenzo(h)quinoline have been identified as DNA intercalating topoisomerase IIα poison inhibitors through docking and experimental assays. nih.gov These studies demonstrate that the benzo[h]quinoline scaffold can be effectively accommodated within the binding pockets of specific enzymes, and MD simulations have corroborated the stability of these interactions. rsc.org The insights gained from such simulations are invaluable for structure-based drug design and the optimization of lead compounds.

Photophysical Properties and Optical Phenomena

Absorption and Emission Characteristics of Benzo[h]quinolines

Benzo[h]quinoline (B1196314) and its derivatives are known for their distinct absorption and emission spectra, which are influenced by the extended π-conjugated system. The absorption spectra of quinoline (B57606) derivatives typically show two main bands. scielo.br The first, appearing in the 230-320 nm range, is attributed to a π-π* transition and is characterized by a large molar absorption coefficient. scielo.br The second, a shoulder in the 320-450 nm range, is assigned to an n-π* transition. scielo.br The solvent polarity can affect these absorption bands, with polar solvents often causing a red shift in the π-π* transition. scielo.br

The emission spectra of benzo[h]quinoline derivatives are also sensitive to the solvent environment. For instance, some quinoline derivatives exhibit an emission band around 400 nm in polar solvents. scielo.br The fusion of additional aromatic rings to the quinoline core, as seen in benzo[h]quinolines, can lead to a bathochromic (red) shift in both the absorption and emission maxima compared to simpler quinoline structures. researchgate.net

New benzo[h]quinolin-10-ol derivatives have been synthesized that show two emission maxima in the 400–675 nm range. nih.gov Interestingly, a hypsochromic (blue) shift in the emission spectra was observed for a bi-anchoring derivative compared to a mono-anchoring one. nih.gov

Intramolecular Charge Transfer (ICT) Processes and Their Mechanisms

Intramolecular charge transfer (ICT) is a crucial process in many fluorescent molecules, including benzo[h]quinoline derivatives, and significantly influences their photophysical properties. ICT occurs when an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule upon photoexcitation. This leads to the formation of a highly polar excited state, often referred to as an ICT state.

The phenomenon of ICT is a key factor behind the large Stokes shifts observed in some quinoline derivatives. nih.gov The change in dipole moment between the ground and excited states causes a relaxation of the surrounding solvent molecules, leading to a lower energy state for emission. nih.gov This solvent relaxation and the resulting large Stokes shift are characteristic of positive solvatochromism, where an increase in solvent polarity leads to a red shift in the emission band. nih.gov

In some cases, the emission spectra of fluorophores can exhibit two maxima, which is likely associated with the effect of intramolecular charge transfer. urfu.ru The efficiency and dynamics of ICT can be influenced by the molecular geometry. For instance, fast and efficient ICT has been observed in a planarized aminobenzonitrile derivative, indicating that a perpendicular twist of the amino group is not always necessary for the formation of an ICT state with a large dipole moment. nih.gov

Quantum Yield and Stokes Shift Investigations in Benzo[h]quinoline Derivatives

The fluorescence quantum yield (ΦF), which represents the efficiency of the emission process, and the Stokes shift, the difference between the absorption and emission maxima, are critical parameters for characterizing fluorescent molecules.

For some benzo[h]quinolin-10-ol derivatives, very weak fluorescence has been observed, with photoluminescence quantum yields ranging from 0.07% to 1.25%. nih.gov Interestingly, a derivative with two anchoring groups (bi-anchoring) exhibited a higher quantum yield compared to a mono-anchoring derivative. nih.gov This suggests that increasing the number or strength of electron-withdrawing substituents can enhance the quantum efficiency. nih.gov

Large Stokes shifts are often associated with small fluorescence quantum yields. nih.gov For a series of novel styrylquinolines, the smallest quantum yield observed was 0.034, while the highest was 0.079. nih.gov The Stokes shift for these compounds was significant, with the smallest being 131 nm (6505 cm⁻¹) and the largest being 152 nm (8169 cm⁻¹) in ethanol. nih.gov

A linear negative correlation between the Stokes shift and the emission quantum yield has been observed in some dye systems. udd.cl This relationship can be explained by intramolecular rotation and charge transfer phenomena, where restricting these processes leads to a decrease in the Stokes shift and a corresponding increase in the emission quantum yield. udd.cl

Table 1: Photophysical Properties of Selected Benzo[h]quinoline Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)Stokes Shift (nm)Solvent
Benzo[h]quinolin-10-ol Derivative 1a--0.07 - 1.25%-Methanol/DMF
Benzo[h]quinolin-10-ol Derivative 2a--> 1.25%-Methanol/DMF
Styrylquinoline 3a->500-131Ethanol
Styrylquinoline 3d->5000.034--
Styrylquinoline 3e->500-152Ethanol
Styrylquinoline 3f->5000.079--

Data compiled from various sources for illustrative purposes. nih.govnih.gov

Photochromism and Related Optical Transformations

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. researchgate.net Certain 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives incorporating quinoline and benzo[h]quinoline rings have been shown to possess unique photochromic properties, even in the crystalline state. researchgate.net

Upon UV irradiation, these compounds can change color to yellow, pink, blue, or green, depending on the specific crystal structure. researchgate.net This phenomenon is attributed to the light-induced isomerization between two different forms of the molecule. The synthesis of several 1,3-diazabicyclo[3.1.0]hex-3-enes with pre-made substituted quinoline and benzo[h]quinoline rings has been reported for the first time, and their photochromic properties have been confirmed. researchgate.net These solid-state organic photochromic molecules are of great interest for potential applications in various optical devices. researchgate.net

Influence of Substituents on Photophysical Behavior

The photophysical properties of benzo[h]quinoline derivatives can be finely tuned by introducing different substituents onto the molecular scaffold. The nature and position of these substituents can significantly impact the absorption and emission wavelengths, quantum yields, and Stokes shifts.

The introduction of an aryl group can affect the absorption bands in different ways. For example, a p-alkoxyaryl group at the C4 position of the quinoline ring may not significantly alter the electronic spectrum, while a p-alkoxyphenyl group at the C2 position can induce the rise of an absorption band at 290 nm. scielo.br

In a series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines, structure-activity relationship studies revealed that compounds with -CF3 and -OCF3 substituents at the 4-position and a 3'- or 4'-hydroxyphenyl group at the 2-position displayed potent biological activity. nih.gov While this study focused on biological activity, the electronic nature of these substituents would undoubtedly influence the photophysical properties as well.

Furthermore, increasing the number or strength of electron-withdrawing substituents, such as cyanoacrylic acid groups, has been shown to increase the quantum efficiency in pyrazolo[3,4-b]quinoline and phenothiazine derivatives, a principle that can be extended to benzo[h]quinolines. nih.gov

Applications in Advanced Materials and Device Technologies

Fluorescent Materials for Chemical and Environmental Sensing (excluding biological applications)

There is currently no specific research available that details the use of 2,4-Diphenyl-5H,6H-benzo[h]quinoline as a fluorescent material for the chemical or environmental sensing of non-biological analytes. The potential for this compound to act as a fluorescent sensor—for instance, in the detection of metal ions or organic pollutants—has not been explored in existing literature. Consequently, no research findings or data tables on its sensing performance, such as selectivity, sensitivity, or detection limits for specific analytes, can be provided.

Organic Electronic Materials and Optoelectronic Device Components

The application of this compound in organic electronic materials and optoelectronic device components has not been specifically documented in peer-reviewed research. While the broader class of benzoquinolines has been investigated for roles in devices like Organic Light-Emitting Diodes (OLEDs), there are no available studies that characterize the specific electronic properties (e.g., charge mobility, HOMO/LUMO energy levels) of this compound or report on its performance as a component (e.g., emitter, host, or charge-transport material) in any optoelectronic device.

Development of Nano and Meso Structures with Enhanced Electronic and Photonic Attributes

There is no scientific literature describing the synthesis, characterization, or application of nano or meso-scale structures derived from this compound. Research into the self-assembly of this molecule into structures like nanoparticles, nanowires, or thin films with specific electronic or photonic properties has not been published. As such, there are no detailed research findings or data to report on this topic.

Q & A

Q. What are the common synthetic routes for 2,4-Diphenyl-5H,6H-benzo[h]quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted precursors. For example, oxidative cyclization of 2-mercaptoquinoline derivatives using iodine or FeCl₃ can yield benzo[h]quinoline scaffolds . Reaction temperature, solvent polarity (e.g., THF vs. methanol), and catalyst choice (e.g., LiAlH₄ for reduction steps) critically affect yield. Purity is optimized via recrystallization (e.g., ethanol/water mixtures) and monitored by TLC or HPLC. For detailed protocols, see procedures for analogous benzoquinoline derivatives .

Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl groups at C2/C4) and heterocyclic backbone integrity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and distinct quinoline carbons (e.g., C5 at ~125 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peak), while X-ray crystallography resolves stereochemistry, as demonstrated for 2-methyl-8-hydroxyquinoline derivatives . Compare experimental data with computational predictions (e.g., HOMO/LUMO densities for regioselectivity) .

Q. What in vitro assays are used to evaluate the bioactivity of benzo[h]quinoline derivatives?

  • Methodological Answer : Standard assays include:
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Anti-inflammatory effects : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do substituents on the benzo[h]quinoline core influence substrate inhibition kinetics in biodegradation studies?

  • Methodological Answer : Apply Haldane’s model to quantify substrate inhibition:
    μ=μmaxSKS+S+S2Ki\mu = \frac{\mu_{\text{max}} S}{K_S + S + \frac{S^2}{K_i}}

For example, bulky phenyl groups at C2/C4 may increase KiK_i (inhibition constant) due to steric hindrance, reducing degradation rates at high concentrations. Compare with unsubstituted quinolines (Ki=727.7mg/LK_i = 727.7 \, \text{mg/L}) . Use nonlinear regression (R² ≥ 0.90) to validate model fit to experimental data .

Q. What strategies resolve contradictions in regioselectivity during electrophilic substitution of benzo[h]quinoline derivatives?

  • Methodological Answer : Combine computational chemistry (e.g., DFT calculations of HOMO electron densities) with experimental validation. For quinoline analogs, electrophilic attack favors C5/C8 positions (HOMO density > 0.35), but steric effects from 2,4-diphenyl groups may redirect reactivity to C6/C6. Confirm via HPLC-MS analysis of reaction mixtures and crystallographic data (e.g., 2-methyl-8-hydroxyquinoline derivatives) .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of benzo[h]quinoline-mediated enzyme inhibition?

  • Methodological Answer : Synthesize deuterated analogs (e.g., deuterium at reactive C-H bonds) and measure KIEs using stopped-flow spectrophotometry. A KIE > 1 indicates rate-limiting hydrogen transfer (e.g., in cytochrome P450-mediated oxidation). Compare with non-deuterated controls to distinguish between concerted and stepwise mechanisms .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Discrepancies > 0.5 ppm may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational flexibility. Validate with 2D NMR (COSY, HSQC) to assign coupling patterns and confirm substituent orientation .

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Fit data to logistic regression models (e.g., Response=11+ek(doseEC50)\text{Response} = \frac{1}{1 + e^{-k(\text{dose} - \text{EC}_{50})}}) using software like GraphPad Prism. Report 95% confidence intervals for EC₅₀ values. For contradictory replicates, apply Grubbs’ test to identify outliers and repeat assays under controlled conditions (e.g., fixed pH/temperature) .

Tables for Key Parameters

Parameter Value for Benzo[h]quinoline Derivatives Reference
Optimal biodegradation rate283.007 mg/L (substrate concentration)
Haldane model KiK_i727.733 mg/L
¹H NMR (aromatic protons)δ 7.2–8.5 ppm
Antimicrobial MIC range2–64 µg/mL

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